molecular formula C11H21NO4S2 B2402554 Boc-AEDI-OH CAS No. 144700-78-7

Boc-AEDI-OH

Cat. No.: B2402554
CAS No.: 144700-78-7
M. Wt: 295.41
InChI Key: FUMPSJKFHVLVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-AEDI-OH, also known as tert-butoxycarbonyl-2-aminoethyl-1,1-dicarboxylic acid, is a chemical compound commonly used in peptide synthesis and biochemical research. It is a derivative of the amino acid L-arginine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino group and an AEDI (2-aminoethyl-1,1-dicarboxylic acid) unit on the guanidine group. This protecting group helps to prevent unwanted reactions during peptide synthesis and can be easily removed under appropriate conditions to reveal the reactive amino and guanidine groups .

Scientific Research Applications

Boc-AEDI-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:

Safety and Hazards

Boc-AEDI-OH is not classified as a hazard . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

Future Directions

Boc-AEDI-OH is a linker for antibody-drug conjugation (ADC) and other bioconjugations . The proximity of two methyl groups just next to the disulfide moiety provides higher stability and lower cleavage rates compared to unsubstituted analogues . This suggests that this compound could be used in the design and development of new therapeutic agents, as well as in the study of the structure and function of proteins .

Biochemical Analysis

Biochemical Properties

Boc-AEDI-OH plays a significant role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes, proteins, and other biomolecules during the synthesis process. The Boc protecting group prevents unwanted reactions during peptide synthesis and can be easily removed under appropriate conditions to reveal the active amino acid .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis . It binds to the amino group of L-arginine, preventing unwanted reactions during the synthesis process. When the conditions are appropriate, the Boc group can be removed, revealing the active amino acid and allowing it to participate in peptide formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This is primarily due to its role in peptide synthesis, where it is added and removed at different stages of the process

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of this compound dosage in animal models. As a compound primarily used in peptide synthesis, its direct application in animal studies may not be common .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its removal can influence metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in peptide synthesis . It is transported to the site of peptide synthesis where it is used to protect the amino group of L-arginine.

Subcellular Localization

The subcellular localization of this compound is primarily at the site of peptide synthesis within the cell . Its presence in these locations allows it to perform its role as a protecting group during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-AEDI-OH typically involves the protection of the amino group of L-arginine with a tert-butoxycarbonyl group. This is achieved by reacting L-arginine with di-tert-butyl dicarbonate under basic conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques ensures the efficient production of high-purity this compound. The process involves stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Boc-AEDI-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid, hydrochloric acid, methanol.

    Reduction: CDI, DIBAL-H.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Boc-AEDI-OH: this compound is unique due to its stability under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multistep peptide synthesis where selective protection and deprotection are crucial .

Properties

IUPAC Name

2-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S2/c1-10(2,3)16-9(15)12-6-7-17-18-11(4,5)8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMPSJKFHVLVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSSC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.